molecular formula C25H23NO5 B4298881 2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE

2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE

Cat. No.: B4298881
M. Wt: 417.5 g/mol
InChI Key: PZRMKELFRMKDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE” is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound is characterized by the presence of a phenyl group, a benzoylamino group, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE” typically involves esterification reactions. One possible route is the reaction between 2-oxo-2-phenylethyl alcohol and 3-(benzoylamino)-3-(4-methoxyphenyl)propanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the ester group into an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology

In biological research, it may serve as a model compound for studying ester hydrolysis and amide bond formation.

Medicine

Industry

In the industrial sector, it could be used in the manufacture of fragrances, flavors, or as a chemical intermediate in various processes.

Mechanism of Action

The mechanism of action of “2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE” would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl 3-(benzoylamino)-3-phenylpropanoate
  • 2-oxo-2-phenylethyl 3-(benzoylamino)-3-(4-hydroxyphenyl)propanoate

Uniqueness

The presence of the methoxy group in “2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE” distinguishes it from similar compounds, potentially affecting its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

phenacyl 3-benzamido-3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-21-14-12-18(13-15-21)22(26-25(29)20-10-6-3-7-11-20)16-24(28)31-17-23(27)19-8-4-2-5-9-19/h2-15,22H,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRMKELFRMKDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)OCC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE
Reactant of Route 2
Reactant of Route 2
2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE
Reactant of Route 3
Reactant of Route 3
2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE
Reactant of Route 4
Reactant of Route 4
2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE
Reactant of Route 5
Reactant of Route 5
2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE
Reactant of Route 6
2-OXO-2-PHENYLETHYL 3-(4-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.